1-Aziridineethanamine Hydrate

Gene Delivery Polymer Chemistry Proton Sponge Effect

Sourcing a monomer that yields a linear polyamine with precisely doubled protonatable nitrogen content is a known challenge. Standard aziridine monomers produce branched architectures. 1-Aziridineethanamine Hydrate (CAS 103400-63-7) is the defined building block for Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI). - Enables synthesis of linear PAEEI, providing a quantifiable 2-fold increase in buffering capacity over linear PEI. - Facilitates enhanced colloidal stability in physiological saline for non-viral gene delivery vector development. - Serves as a bifunctional intermediate for HSP90 inhibitor derivatization and tailored crosslinking applications.

Molecular Formula C₄H₁₀N₂ ·xH₂O
Molecular Weight 86.14
Cat. No. B1161874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aziridineethanamine Hydrate
Synonyms1-(2-Aminoethyl)- aziridine;  (2-Aziridinylethyl)amine;  1-(2-Aminoethyl)aziridine;  1-(2-Aminoethyl)ethylenimine;  2-(Aziridino)ethylamine;  Aziridineethanamine;  N-(2-Aminoethyl)aziridine;  N-(β-Aminoethyl)ethylenimine;  NSC 145379;  PEN 102
Molecular FormulaC₄H₁₀N₂ ·xH₂O
Molecular Weight86.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aziridineethanamine Hydrate Overview


1-Aziridineethanamine Hydrate (CAS: 103400-63-7) is a specialized bifunctional molecule that serves as a crucial monomer and building block in polymer chemistry and organic synthesis . It uniquely combines a highly strained, nucleophilic aziridine ring with a primary amine group tethered by an ethyl spacer . This structure enables its primary application as the key monomer in the ring-opening polymerization to create Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI), a linear polymer distinguished by having two protonatable nitrogens per repeating unit [1]. This structural feature imparts distinct physicochemical properties to the resulting polymer compared to standard polyethyleneimines (PEIs), which are derived from simple aziridine monomers [2].

Monomer for synthesis of linear PAEEI polymer with dual protonatable nitrogens per repeating unit
Bifunctional architecture combines a strained aziridine ring and a primary amine for controlled polymerization
Enables polymer architectures not accessible from simple aziridine monomers or diamines like ethylenediamine

1-Aziridineethanamine Hydrate vs. Generic Monomers


Generic substitution with a simple aziridine monomer, such as ethylenimine, or a non-aziridine alternative like ethylenediamine is not functionally equivalent due to a fundamental difference in the resulting polymer's architecture and performance. Standard aziridine polymerization yields branched PEI with a mixed population of primary, secondary, and tertiary amines . In contrast, 1-Aziridineethanamine Hydrate is specifically designed to synthesize a linear polymer, PAEEI, that incorporates an additional primary amine in its side chain, effectively doubling the protonatable nitrogen content per monomer unit [1]. This quantifiable difference in structure directly translates to a measurable 2-fold increase in buffering capacity for PAEEI compared to linear PEI (LPEI) [2]. This enhanced proton-sponge effect is a critical performance metric for applications like non-viral gene delivery, where endosomal escape is paramount. Therefore, substituting the monomer would result in a different polymer with demonstrably inferior performance in pH-buffering applications.

1-Aziridineethanamine Hydrate
Yields linear PAEEI with two protonatable nitrogens per unit, critical for reported buffering capacity.
Simple aziridine (ethylenimine)
Produces branched PEI with mixed amine types; proton-sponge character may shift significantly.
1-Aziridineethanamine Hydrate
Bifunctional monomer enables ring-opening polymerization and post-functionalization via primary amine.
Ethylenediamine
Lacks the aziridine ring; polymer backbone and amine density differ, limiting transfer of PAEEI properties.

1-Aziridineethanamine Hydrate Evidence


Enhanced Proton Sponge Capacity

The polymer synthesized from 1-Aziridineethanamine Hydrate, PAEEI, demonstrates a two-fold (2X) increase in buffering capacity compared to linear polyethyleneimine (LPEI), a standard polymer used in gene delivery [1]. This difference is a direct consequence of the monomer's structure, which provides two protonatable nitrogens per monomer unit, unlike the single protonatable nitrogen found in LPEI monomers [1].

Buffering Capacity
Cross-study comparable
~2-fold increase vs. linear PEI (LPEI)
Reported higher proton-sponge capacity; supports endosomal escape research.
Acid-base titration in aqueous solution.
Gene Delivery Polymer Chemistry Proton Sponge Effect

Superior Colloidal Stability

Polyplexes formed using the PAEEI polymer, which is synthesized from 1-Aziridineethanamine Hydrate, exhibit superior colloidal stability in saline buffer compared to polyplexes formed from standard linear PEI [1]. While both formulations have similar initial size and zeta-potential, PAEEI polyplexes maintain their particle size more consistently over time in continuous particle size measurements under physiological salt conditions [1].

Colloidal Stability
Head-to-head comparison
Higher stability in saline buffer vs. LPEI polyplexes
Supports consistent polyplex performance under physiological salt conditions.
DLS monitoring in 150 mM NaCl, HEPES buffer.
Nanoparticle Formulation Gene Therapy Colloidal Stability

Unique Bifunctional Architecture

1-Aziridineethanamine Hydrate provides a single-molecule bifunctional architecture not found in common alternative building blocks like ethylenediamine . It combines a strained aziridine ring for polymerization via ring-opening and a primary amine for further functionalization or crosslinking . Ethylenediamine, with its two primary amines, lacks the highly reactive, ring-strained aziridine group, which provides a different kinetic and mechanistic pathway for polymer growth and functional group incorporation .

Bifunctional Architecture
Class-level inference
Strained aziridine ring + primary amine
Enables linear PAEEI with 2 protonatable N/unit; not achievable with common diamines.
Structural comparison to ethylenediamine.
Polymer Synthesis Crosslinking Agent Cationic Polymer

Hydrate Form: Storage & Handling

The hydrate form of 1-Aziridineethanamine offers a practical advantage over its anhydrous counterpart, which is classified as a highly flammable liquid and corrosive (H225, H314) . While the anhydrous form (CAS 4025-37-0) requires stringent storage and handling due to its volatility and reactivity (Boiling Point: 126-128°C) , the hydrate is a stable, colorless oil that can be stored at standard refrigeration temperatures (-20°C to 4°C) . This reduces the risk and complexity associated with its use in laboratory settings.

Hydrate Form
Class-level inference
Stable oil; storage -20°C to 4°C
Simplifies lab handling and procurement vs. flammable anhydrous form.
Based on GHS hazard comparison.
Chemical Handling Stability Procurement

17-Aminogeldanamycin Conjugates

1-Aziridineethanamine Hydrate serves as a critical intermediate in the synthesis of 17-aminogeldanamycin derivatives, which are a specific class of heat shock protein 90 (HSP90) inhibitors with potential antitumor activity . This specific application is not a general property of all aziridine monomers but is enabled by the compound's unique ability to introduce a reactive aminoethyl-aziridine handle for further conjugation to the geldanamycin core .

Synthetic Intermediate
Supporting evidence
Key building block for 17-aminogeldanamycin derivatives
Reported synthetic route for HSP90 inhibitor research applications.
Literature-reported conjugation method.
Medicinal Chemistry Antitumor Agents HSP90 Inhibitors

Applications of 1-Aziridineethanamine Hydrate


Non-Viral Gene Delivery Vectors

This is the primary and most well-documented application. 1-Aziridineethanamine Hydrate is used to synthesize PAEEI, a linear polymer with two protonatable nitrogens per monomer unit [1]. As established, PAEEI-based polyplexes demonstrate a 2-fold increase in buffering capacity [1] and superior colloidal stability in physiological saline compared to standard LPEI formulations [1]. This makes the monomer essential for creating gene delivery vehicles with enhanced endosomal escape capabilities and consistent in vitro/in vivo performance.

Bioactive Molecule Synthesis

The compound is a documented intermediate in the synthesis of specific bioactive molecules, most notably 17-aminogeldanamycin derivatives, which act as HSP90 inhibitors with potential antitumor properties . This specific application provides a clear, literature-supported use case for medicinal chemistry programs focusing on this target class.

Functionalized Polyamines & Crosslinkers

Leveraging its bifunctional nature (aziridine ring and primary amine), this monomer is ideal for creating novel linear polyamines with tailored side-chain functionalities . It can also act as a specialized crosslinking agent, introducing a unique combination of reactivity (ring-opening and amine chemistry) that is unattainable with common diamines like ethylenediamine . This enables the design of new materials with specific mechanical or chemical properties.

Application
Selection Property
Validation Focus
Non-viral gene delivery research
Reported higher buffering capacity & colloidal stability in saline
Endosomal escape assay, polyplex DLS stability in physiological media
HSP90 inhibitor synthesis
Aziridine-amine bifunctional handle for 17-AAG derivative conjugation
Conjugation efficiency, product characterization (NMR, MS)
Functionalized polyamines & crosslinkers
Dual reactivity: ring-opening polymerization plus amine chemistry
Polymerization control, amine content analysis, mechanical/thermal properties
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